molecular formula C16H24N2 B15352270 4-(1-propylpiperidin-3-yl)-2,3-dihydro-1H-indole

4-(1-propylpiperidin-3-yl)-2,3-dihydro-1H-indole

Cat. No.: B15352270
M. Wt: 244.37 g/mol
InChI Key: INUGPHFNPWKVJA-UHFFFAOYSA-N
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Description

4-(1-Propylpiperidin-3-yl)-2,3-dihydro-1H-indole is a complex organic compound belonging to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-propylpiperidin-3-yl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the propyl group and the indole moiety. Common synthetic routes include:

  • Reduction of Piperidine Derivatives: Piperidine derivatives can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding piperidine.

  • Alkylation: The piperidine ring can be alkylated using propyl halides in the presence of a strong base like potassium tert-butoxide (KOtBu).

  • Indole Formation: The indole ring can be formed through cyclization reactions involving o-aminobenzaldehydes or o-aminobenzonitriles.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Propylpiperidin-3-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic or basic conditions.

  • Reduction: NaBH4, H2, palladium on carbon (Pd/C) catalyst.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Piperidone derivatives, carboxylic acids.

  • Reduction: Piperidine derivatives, alcohols.

  • Substitution: Alkylated piperidines, substituted indoles.

Scientific Research Applications

4-(1-Propylpiperidin-3-yl)-2,3-dihydro-1H-indole has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-propylpiperidin-3-yl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

4-(1-Propylpiperidin-3-yl)-2,3-dihydro-1H-indole is unique due to its specific structural features and potential applications. Similar compounds include:

  • Piperidine Derivatives: Other piperidine derivatives with varying alkyl groups and functional moieties.

  • Indole Derivatives: Compounds containing the indole ring with different substituents.

These compounds share similarities in their core structures but differ in their substituents and resulting properties.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

4-(1-propylpiperidin-3-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C16H24N2/c1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16/h3,6-7,13,17H,2,4-5,8-12H2,1H3

InChI Key

INUGPHFNPWKVJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=C3CCNC3=CC=C2

Origin of Product

United States

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